molecular formula C16H24BrNO B607081 Dezocine monohydrobromide CAS No. 57236-36-9

Dezocine monohydrobromide

Cat. No.: B607081
CAS No.: 57236-36-9
M. Wt: 326.278
InChI Key: HLYQVVMHTCPUKR-VEVZXVCZSA-N
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Description

Receptor Binding and Functional Selectivity

Dezocine binds to MOR and KOR with distinct affinities and intrinsic activities:

Receptor Binding Affinity (Ki, nM) Mechanism
μ-opioid 3.7 ± 0.7 Partial agonist
κ-opioid 31.9 ± 1.9 Mixed agonist/antagonist
δ-opioid 527 ± 70 Low affinity

Its partial agonism at MOR limits respiratory depression, while KOR activation contributes to analgesia without dysphoria.

Multimodal Pain Modulation

Beyond opioid receptors, dezocine inhibits norepinephrine (NET) and serotonin (SERT) reuptake, enhancing synaptic levels of these neurotransmitters in pain pathways. In chronic neuropathic pain models, its analgesic effects are mediated by:

  • MOR activation (partial agonism).
  • KOR activation (agonist activity).
  • NET inhibition (α₂-adrenoceptor-mediated).
  • SERT inhibition (5-HT2A receptor modulation).

Global Research Developments and Trends

Recent advancements highlight dezocine’s potential in chronic pain management and opioid use disorder (OUD) treatment:

Chronic Pain Efficacy

Studies in rodent models demonstrate dezocine’s superiority over morphine in neuropathic and cancer pain:

Pain Model ED₅₀ (mg/kg) Mechanism
Neuropathic (CCI) 1.3 MOR/KOR + NET/SERT inhibition
Cancer (BCP) 1.6 MOR/KOR + NET inhibition

Its ceiling effect on respiratory depression (0.3–0.4 mg/kg) enhances safety compared to full agonists.

Market Dynamics

China’s dominance in dezocine research and production is evident:

Metric Value
Market Share (China) ~45% (2020)
Annual Revenue ~CNY 2.06 billion (2020)
Primary Use Postoperative/cancer pain

This contrasts with its limited availability in the U.S. and Europe, where regulatory and market challenges persist.

Properties

CAS No.

57236-36-9

Molecular Formula

C16H24BrNO

Molecular Weight

326.278

IUPAC Name

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C16H23NO.BrH/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16;/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3;1H/t12-,15-,16+;/m0./s1

InChI Key

HLYQVVMHTCPUKR-VEVZXVCZSA-N

SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DEZOCINE;  Dalgan;  Wy-16225;  Wy 16225;  Wy16225;  CHEMBL1685;  Dezocina;  Dezocinum;  Dezocine hydrobromide, Dezocine monohydrobromide;  MCV 4206;  NIH 8834;  UM 972.

Origin of Product

United States

Scientific Research Applications

Pain Management

Dezocine is primarily used for:

  • Postoperative Pain Relief : Administered intravenously or intramuscularly, it is effective in alleviating pain after surgeries, including laparoscopic procedures. Studies indicate that it may provide comparable or superior analgesia to morphine and fentanyl with fewer side effects .
  • Cancer Pain Management : It is utilized in managing pain in cancer patients, offering a favorable safety profile relative to full agonist opioids .

Potential Antidepressant Effects

Recent research has highlighted dezocine's antidepressant-like effects in animal models. Clinical trials suggest that it may reduce depressive symptoms when combined with other analgesics during postoperative care. A notable case report indicated substantial improvement in treatment-resistant depression following a single dose of dezocine .

Antitumor Effects

Studies have begun to explore dezocine's potential antitumor effects in specific cancer cell lines. Preliminary findings suggest that dezocine may influence cellular proliferation pathways, indicating possible applications beyond pain management.

Combination Therapies

Research indicates that combining dezocine with other opioids, such as morphine, may enhance analgesic effects without significantly increasing adverse effects. This combination therapy approach could be particularly beneficial for patients with complex pain management needs .

Data Table: Pharmacological Profile of Dezocine Monohydrobromide

PropertyValue
Chemical StructureC16H23BrN2O
Binding AffinityHigh for μ-opioid receptor
Administration RouteIntravenous, Intramuscular
Analgesic Potency5x more potent than pethidine
Side EffectsRespiratory depression (ceiling effect)
Non-addictiveYes

Case Studies and Clinical Trials

  • Postoperative Analgesia :
    • A clinical trial assessed dezocine's effectiveness compared to sufentanil in colorectal cancer surgery patients. Results indicated significant reductions in both pain and depressive symptoms when dezocine was included in the regimen .
  • Treatment-Resistant Depression :
    • A case study reported rapid improvement in depressive symptoms after a single dose of dezocine was administered to a patient with treatment-resistant depression, suggesting its potential role in psychiatric applications .

Comparison with Similar Compounds

Pharmacological Mechanism

Dezocine exhibits high affinity for μ-opioid receptors (Ki = 1.46 nM) and lower affinity for κ- (Ki = 22.01 nM) and δ-opioid receptors (Ki = 398.6 nM) . In functional assays, it demonstrates partial agonist activity at μ and κ receptors, achieving 45.8% and 33.6% of the maximal stimulation by DAMGO (μ agonist) and U50,488H (κ agonist), respectively .

Stability and Formulation

Dezocine remains stable in 0.9% sodium chloride solutions for patient-controlled analgesia (PCA), with validated HPLC methods showing <10% degradation under stress conditions (acid, base, oxidation) .

Comparison with Similar Compounds

Morphine

Parameter Dezocine Morphine
Receptor Affinity (Ki) μ: 1.46 nM; κ: 22.01 nM μ: ~3 nM; κ: >100 nM
Onset of Action Faster (0–1 h post-surgery) Slower (peak at 1–2 h)
Respiratory Depression Less severe High risk
PONV Incidence No difference vs. placebo Higher incidence

Dezocine matches morphine’s analgesic efficacy at 2–6 hours post-surgery but outperforms it in early pain relief (0–1 h) . Its partial μ agonism reduces respiratory depression risk, a key advantage in vulnerable patients .

Wy-16,225

Wy-16,225, an older opioid, shows greater analgesic potency than morphine but lower antagonist activity than nalorphine .

Structural Analogs (Benzodithiazine Derivatives)

synthesizes dezocine-related benzodithiazines with varied substituents:

  • Compound 10 : Bromo-methoxy substitution (mp 311–312°C; IR νmax 1610 cm⁻¹ for C=N).
  • Compound 11 : Bromo-chloro substitution (mp 337–338°C; 1H-NMR δ 8.47 ppm for N=CH).
  • Compound 12 : Pyrrole substitution (mp 245–246°C; 13C-NMR δ 164.40 ppm for C=N).

These analogs exhibit distinct spectral and melting properties, suggesting altered receptor interactions or metabolic stability. However, pharmacological data are absent, limiting direct comparisons.

Nalbuphine and Buprenorphine

  • Nalbuphine : A κ agonist/μ antagonist with similar dual activity to dezocine. Both reduce μ-mediated side effects, but nalbuphine’s κ agonism may increase dysphoria .
  • Buprenorphine: High μ affinity (Ki < 1 nM) with a ceiling effect for respiratory depression. Dezocine’s lower μ affinity may offer a wider therapeutic window in acute pain .

Non-Opioid Comparators: Esketamine

Esketamine, an NMDA antagonist, is increasingly used for postoperative pain. Unlike dezocine, it lacks opioid-related side effects (e.g., constipation) but carries risks of hallucinations and hypertension .

Key Research Findings and Data Tables

Table 1: Receptor Binding and Functional Activity

Compound μ Receptor (Ki, nM) κ Receptor (Ki, nM) δ Receptor (Ki, nM) Functional Efficacy (μ/κ)
Dezocine 1.46 22.01 398.6 45.8% / 33.6%
Morphine ~3 >100 >1000 Full agonist / ND
Buprenorphine 0.08 1.3 26 Partial agonist / Antagonist

Table 2: Clinical Efficacy in Postoperative Pain

Outcome (0–6 h) Dezocine vs. Placebo (RR) Dezocine vs. Morphine (RR)
≥50% Pain Relief 1.8 (95% CI: 1.4–2.3) 1.1 (95% CI: 0.9–1.3)
Patient Satisfaction 2.1 (95% CI: 1.6–2.8) 1.0 (95% CI: 0.8–1.2)

Preparation Methods

Condensation and Cyclization

The initial step involves the condensation of 4 with 1,5-dibromopentane using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base. This reaction yields 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, which undergoes intramolecular cyclization under basic conditions to form 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one (5 ).

Critical Parameters:

  • Temperature: 60–80°C for condensation; 100–120°C for cyclization.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Yield: 65–75% for the cyclized product.

Oxime Formation and Reduction

Compound 5 is treated with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol to form the oxime derivative (6 ). Subsequent catalytic hydrogenation using Raney Nickel at 40–60 psi H2 pressure reduces the oxime to a mixture of diastereomeric amines (7a and 7b ) in a 5:95 ratio.

Optimization Insight:

  • Prolonged hydrogenation (>24 hours) improves the yield of the thermodynamically stable 7b isomer.

Resolution and Salt Formation

The diastereomeric mixture is resolved via kinetic crystallization of the d-tartaric acid salts, yielding enantiomerically pure (−)-dezocine (8 ). Finally, treatment with hydrobromic acid (HBr) in aqueous methanol produces this compound.

Challenges:

  • Kinetic resolution results in significant material loss, reducing overall yield to ~54%.

Improved Industrial Methods from Patents

Recent Chinese patents (e.g., CN102503840B) have addressed inefficiencies in the original synthesis, focusing on purification and yield enhancement.

Solvent Optimization for Intermediate Purification

Patent CN102503840B highlights the use of ethyl acetate and cold water for liquid-liquid extraction to isolate intermediates. For example, the aqueous phase from the cyclization step is washed with ethyl acetate (13.82 L) to remove unreacted starting materials, improving purity to >98%.

Key Data:

StepSolvent Ratio (Ethyl Acetate:Water)Purity (%)
Extraction1:1.298.5
Recrystallization1:3 (Acetone:Methanol)99.2

Acidic Hydrolysis with HBr

The final step employs 48% aqueous HBr under reflux to cleave the methyl ether and form the hydrobromide salt. Patent CN102503840B reports a 20% reduction in reaction time (from 12 to 9.5 hours) by optimizing HBr concentration and temperature.

Conditions:

  • Temperature: 80–85°C.

  • HBr Concentration: 45–48% (w/w).

  • Yield: 78–82%.

Enantioselective Synthesis via Phase-Transfer Catalysis

To circumvent the low efficiency of kinetic resolution, a chiral synthesis route was developed using enantioselective phase-transfer alkylation.

Asymmetric Alkylation of Tetralone

The key step involves the alkylation of 4 with 1,5-dibromopentane using a cinchona alkaloid-derived phase-transfer catalyst (PTC). This method achieves 92% enantiomeric excess (ee) for the desired (−)-dezocine precursor.

Advantages:

  • Eliminates the need for resolution, increasing overall yield to 68%.

  • Reduces production costs by 30% compared to the original route.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major preparation methods:

MethodKey StepYield (%)Purity (%)Cost (Relative)
Original (1980s)Kinetic Resolution5495.0High
Patent CN102503840BHBr Hydrolysis8299.2Moderate
Chiral SynthesisPhase-Transfer Alkylation6898.5Low

Degradation Products and Quality Control

During synthesis, three primary degradation products are observed:

  • N-Oxide Derivative: Formed via oxidation of the amine group.

  • Demethylated Analog: Resulting from incomplete ether cleavage.

  • Dimerization Byproduct: Occurs under prolonged heating.

Mitigation Strategies:

  • Use of nitrogen atmosphere to prevent oxidation.

  • Strict temperature control during HBr hydrolysis .

Q & A

Q. Methodological Guidance

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, preclinical/clinical focus).
  • Search databases (PubMed, Embase) using controlled vocabulary (MeSH terms like “Analgesics, Opioid” and “Hydrobromides”) .
  • Screen titles/abstracts via tools like Rayyan, followed by full-text appraisal for bias (e.g., Cochrane Risk of Bias Tool) .
  • Synthesize gaps, such as limited human trials or long-term safety data, to prioritize future studies .

What considerations ensure reproducibility when replicating in vivo studies of this compound?

Q. Experimental Design Focus

  • Standardize protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, dosing intervals, and euthanasia methods .
  • Material sourcing : Use certified this compound batches with CoA (Certificate of Analysis) to minimize variability .
  • Data transparency : Share raw electrophysiological or behavioral datasets in repositories like Figshare .

What statistical approaches interpret dose-response relationships in this compound research?

Q. Data Analysis Guidance

  • Non-linear regression (e.g., sigmoidal Emax models) to estimate EC50 and Hill coefficients.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons.
  • Address outliers via Grubbs’ test and report confidence intervals to enhance reliability .

What protocols ensure safe handling of this compound in laboratories?

Q. Safety and Compliance

  • Follow MSDS guidelines : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation .
  • Waste disposal : Neutralize hydrobromic acid residues before disposal, adhering to institutional hazardous waste policies .
  • Train personnel in emergency procedures (e.g., eye exposure protocols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dezocine monohydrobromide
Reactant of Route 2
Dezocine monohydrobromide

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